6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
Overview
Description
6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a pyrimidine ring with a thione group at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea in the presence of a catalyst such as calcium chloride (CaCl₂) in refluxing ethanol (EtOH) . The reaction conditions are typically mild and the process is efficient and economically viable.
Industrial Production Methods
While specific industrial production methods for 6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione are not well-documented, the Biginelli reaction provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of functional materials such as polymers, adhesives, and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as a calcium channel blocker, which contributes to its antihypertensive properties . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-6-Methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
- 6-Methyl-2-thio-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of pharmacological activities and has been extensively studied for its therapeutic potential .
Properties
IUPAC Name |
6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7,10H,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZLACEZABOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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